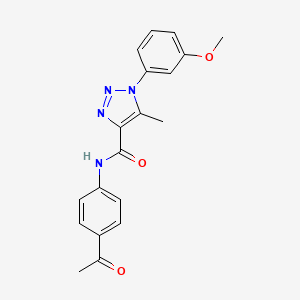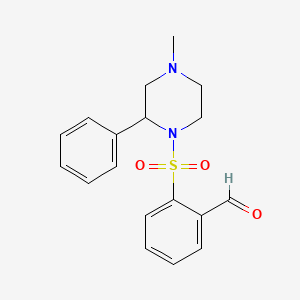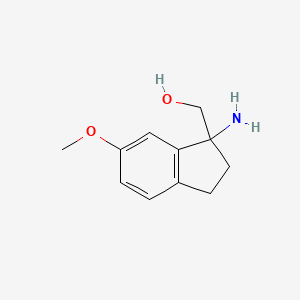
1-(2-Methoxy-ethyl)-piperidine-4-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-Methoxy-ethyl)-piperidine-4-carbaldehyde involves multi-step reactions, starting from various precursors. For instance, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, a compound with potential applications in determining the efficacy of GABA transporter substances, begins with ethyl (2-(4-hydroxyphenyl)bis(4-methoxyphenyl)methoxy)-ethyl)piperidine-3-carboxylate and [3 H]methyliodide. This is followed by hydrolysis to yield the desired product . Another related synthesis is that of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, which is synthesized from 1-methyl-1,2,3,6-tetrahydropyridine via the formation of cis-fused oxazolidinopiperidine .
Molecular Structure Analysis
The molecular structure of compounds in this category can be complex and is often confirmed using techniques such as MS and 1 HNMR. For example, the structure of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drugs, was confirmed using these methods . Similarly, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated, showing that it crystallizes in the monoclinic space group with specific lattice parameters and forms H-bonded dimers in the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involved in synthesizing these compounds can include acylation, nucleophilic substitution, and one-pot multicomponent reactions. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation and two steps of nucleophilic substitution . The one-pot multicomponent reaction is exemplified in the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which involves the reaction of salicylaldehyde, diethyl malonate, and piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of hydrogen bonding and C-H…π interactions in the crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate contributes to its stability . The electrochemical properties, such as oxidation potential, are also of interest, as seen in the study of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, where the electronic properties of the substituent at position 4 of the heterocycle were analyzed .
Applications De Recherche Scientifique
Synthesis of Anticancer Intermediates
One notable application is in the synthesis of new aqueous solubility aldehydes as important intermediates for small molecule anticancer drugs. For instance, compounds similar to "1-(2-Methoxy-ethyl)-piperidine-4-carbaldehyde" have been synthesized through a rapid method involving acylation and nucleophilic substitution, yielding significant intermediates for further drug development (Wang et al., 2017).
Cardiovascular Activity and Electrochemical Oxidation
Another research area involves studying the cardiovascular activity and electrochemical oxidation of nitriles derived from similar piperidine compounds. These studies provide insights into the electronic properties of substituents on heterocycles and their impact on biological activity and oxidation processes, which are crucial for designing new cardiovascular drugs and understanding their mechanisms of action (Krauze et al., 2004).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of compounds structurally related to "1-(2-Methoxy-ethyl)-piperidine-4-carbaldehyde" serves as a foundation for the enantioselective synthesis of various natural and synthetic compounds. This application demonstrates the potential of using such derivatives as valuable starting materials for synthesizing enantiopure compounds, which are important in developing pharmaceuticals with targeted biological activities (Perdicchia et al., 2015).
Fluorescent Compound Synthesis
Furthermore, derivatives of "1-(2-Methoxy-ethyl)-piperidine-4-carbaldehyde" have been used in synthesizing coumarin-based fluorescent compounds. These compounds exhibit high fluorescence and are utilized in various applications, including biological imaging and molecular probes, demonstrating the versatility of piperidine derivatives in materials science (Sanap & Samant, 2012).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCNXUPXVNEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperidine-4-carbaldehyde | |
CAS RN |
342435-23-8 | |
| Record name | 1-(2-methoxyethyl)piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2543819.png)

![Ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)

![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2543828.png)

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)


![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)